3-アゼチジンカルボン酸メチル

概要

説明

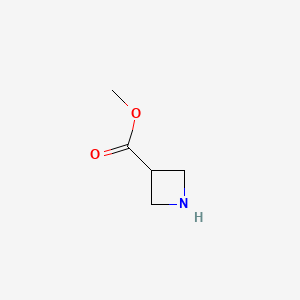

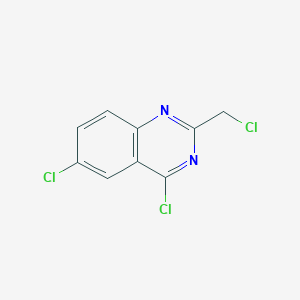

“Methyl azetidine-3-carboxylate” is a chemical compound with the empirical formula C5H9NO2 . It is also known as "azetidine-3-carboxylic acid methyl ester" . This compound is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .

Synthesis Analysis

Azetidines, including “Methyl azetidine-3-carboxylate”, are synthesized through various methods such as the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .Molecular Structure Analysis

The molecular weight of “Methyl azetidine-3-carboxylate” is 151.59 . The SMILES string representation of the molecule is Cl.COC(=O)C1CNC1 .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

“Methyl azetidine-3-carboxylate” is a solid at 20 degrees Celsius . It is soluble in water . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .科学的研究の応用

アザスピロ[3.4]オクタンの合成

3-アゼチジンカルボン酸メチルは、潜在的な薬理学的特性を持つ化合物であるアザスピロ[3.4]オクタンの合成における前駆体として役立ちます .

カップリング反応のビルディングブロック

この化合物は、さまざまなカップリング反応を通じてリード分子に付加できるビルディングブロックとして使用され、創薬に使用できるアゼチジニルフラグメントの多様性を高めます .

エノール化による官能基化

LDA(リチウムジイソプロピルアミド)の存在下で、3位のエノール化を通じて官能基化することができ、さらなる化学修飾が可能になります .

[2+2]環状付加反応における反応性

最近の進歩には、アゼチジン合成のための新しい[2+2]環状付加反応におけるその適用が含まれ、これは歪んだ環系を作成する重要なステップです .

金属化アゼチジンの用途

3-アゼチジンカルボン酸メチル誘導体は、金属化アゼチジンの化学で使用されており、穏やかな酸性条件下で環を開かずに効果的な脱保護を示しています .

C(sp3)–H官能基化

有機合成における重要な進歩である、実用的なC(sp3)–H官能基化プロセスに関与しています .

炭素求核剤による開環

この化合物は、合成化学において重要な反応である、炭素求核剤による開環反応を促進してきました .

ポリマー合成への応用

3-アゼチジンカルボン酸メチルを含むアゼチジンは、ポリマー合成において応用されており、新しい高分子材料の開発に貢献しています .

作用機序

Target of Action

Methyl azetidine-3-carboxylate is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs and PROTACs are innovative therapeutic agents that combine the specificity of antibodies or ligands with the potency of cytotoxic or protein-degrading agents .

Mode of Action

Instead, it serves as a bridge, connecting the antibody or ligand to the cytotoxic or protein-degrading agent in ADCs and PROTACs . This allows the therapeutic agent to be delivered specifically to the cells expressing the target antigen or protein, thereby enhancing efficacy and reducing off-target effects .

Biochemical Pathways

The biochemical pathways affected by Methyl azetidine-3-carboxylate are dependent on the specific cytotoxic or protein-degrading agent attached to it. For instance, if the agent is a kinase inhibitor, it would affect signaling pathways involving that particular kinase . The azetidine ring in the structure of Methyl azetidine-3-carboxylate contributes to its reactivity, driven by a considerable ring strain .

Pharmacokinetics

As a component of adcs and protacs, its pharmacokinetics would be largely influenced by the properties of the antibody or ligand, as well as the cytotoxic or protein-degrading agent .

Result of Action

The result of Methyl azetidine-3-carboxylate’s action is the specific delivery of a cytotoxic or protein-degrading agent to target cells, leading to cell death or protein degradation . The exact molecular and cellular effects would depend on the nature of the attached agent and the target antigen or protein.

Action Environment

The action, efficacy, and stability of Methyl azetidine-3-carboxylate, as part of an ADC or PROTAC, can be influenced by various environmental factors. These may include the expression level of the target antigen or protein, the presence of competing molecules, and the physiological conditions of the target cells .

Safety and Hazards

将来の方向性

Azetidines, including “Methyl azetidine-3-carboxylate”, have been recognized for their ubiquity in natural products and importance in medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on the synthesis, reactivity, and application of azetidines .

生化学分析

Biochemical Properties

Methyl azetidine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of amino acids and peptides. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the activity of the enzymes, either inhibiting or activating them, depending on the specific context of the reaction .

Cellular Effects

Methyl azetidine-3-carboxylate has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation. Additionally, methyl azetidine-3-carboxylate can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .

Molecular Mechanism

The molecular mechanism of action of methyl azetidine-3-carboxylate involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes or receptors, and alter their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, methyl azetidine-3-carboxylate can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional or translational machinery of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl azetidine-3-carboxylate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that methyl azetidine-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or extreme pH. Long-term exposure to methyl azetidine-3-carboxylate can lead to changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of methyl azetidine-3-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, methyl azetidine-3-carboxylate can exhibit toxic or adverse effects, such as cellular toxicity or organ damage .

Metabolic Pathways

Methyl azetidine-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can influence metabolic flux and the levels of various metabolites. For example, methyl azetidine-3-carboxylate can be metabolized by enzymes involved in amino acid synthesis, leading to the production of specific metabolites that can further participate in other biochemical reactions .

Transport and Distribution

The transport and distribution of methyl azetidine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of methyl azetidine-3-carboxylate can influence its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit its effects .

Subcellular Localization

Methyl azetidine-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the interactions of methyl azetidine-3-carboxylate with other biomolecules and its overall biological activity .

特性

IUPAC Name |

methyl azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-5(7)4-2-6-3-4/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEYNHXHVVYOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602803 | |

| Record name | Methyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343238-58-4 | |

| Record name | Methyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B1357666.png)

![N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine](/img/structure/B1357667.png)